

CL097 hydrochloride as a synthetic imidazoquinoline compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CL097 hydrochloride

Cat. No.: B10831230

[Get Quote](#)

An In-depth Technical Guide to **CL097 Hydrochloride**: A Synthetic Imidazoquinoline Compound for Immune System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL097 hydrochloride is a potent, synthetic, water-soluble imidazoquinoline compound that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] As key receptors in the innate immune system, TLR7 and TLR8 recognize single-stranded RNA viruses, and their activation by CL097 triggers a robust immune response.[1][2] This response is characterized by the production of pro-inflammatory cytokines and type I interferons, making CL097 a valuable tool in immunology research and a promising candidate for development as a vaccine adjuvant and cancer immunotherapeutic agent.[3][4] This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, biological effects, and standard experimental protocols.

Physicochemical Properties

CL097 hydrochloride is a derivative of the imidazoquinoline compound R848 (Resiquimod).[1] Its hydrochloride salt form enhances its aqueous solubility, which is advantageous for experimental applications.[5] The key properties are summarized below.

Property	Value	References
IUPAC Name	2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride	[1]
Synonyms	2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride	[1]
CAS Number	1026249-18-2	[1]
Molecular Formula	C ₁₃ H ₁₄ N ₄ O · HCl	[1]
Molecular Weight	278.74 g/mol	[1][6]
Appearance	Yellow lyophilized powder	[1]
Purity	≥ 95% (UHPLC)	[1]
Solubility	≥1 mg/mL in water	[1]
Storage	Powder: -20°C for up to 2 years; In solution: -20°C for up to 1 month	[7]

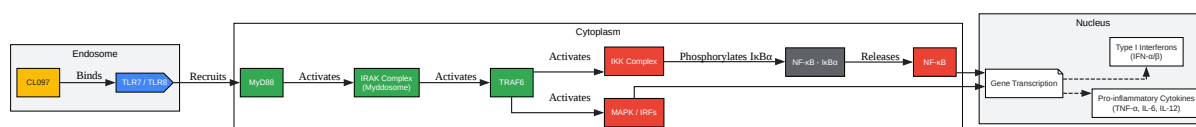
Mechanism of Action: TLR7/8 Activation

CL097 exerts its immunomodulatory effects by activating endosomal Toll-like receptors 7 and 8. [1] These receptors are primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and various myeloid cells.[1] The activation cascade is a critical component of the innate immune response to viral pathogens.

Upon entering the endosome of an immune cell, CL097 binds to TLR7 and TLR8, inducing a conformational change that leads to receptor dimerization.[8] This event initiates a downstream signaling cascade that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[9][10]

The key steps in the signaling pathway are:

- MyD88 Recruitment: The dimerized TLRs recruit MyD88 through interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[9]
- Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex known as the Myddosome.[9]
- TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).[11]
- Downstream Activation: TRAF6 activation leads to the stimulation of two major pathways:
 - NF- κ B Pathway: Activation of the I κ B kinase (IKK) complex, which leads to the phosphorylation and degradation of the NF- κ B inhibitor (I κ B α). This allows the transcription factor NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF- α , IL-6, and IL-12.[3][10]
 - MAPK and IRF Pathways: Activation of mitogen-activated protein kinases (MAPKs) and interferon regulatory factors (IRFs), such as IRF7.[1][9] Nuclear translocation of IRFs drives the production of type I interferons (IFN- α/β).[1]



[Click to download full resolution via product page](#)

CL097 MyD88-dependent signaling pathway.

Biological Activity and Data

CL097 demonstrates potent activity in both human and murine immune cells, although there are species- and receptor-specific differences in potency. It is a more potent agonist for human TLR7 than for human TLR8.[1]

In Vitro Activity

CL097 stimulates the production of a wide range of cytokines and enhances other cellular functions.[2][6] Its activity has been characterized in various cell-based assays.

Cell Type / System	Concentration	Observed Effect	References
HEK293 cells (hTLR7 transfected)	0.1 μ M	Activation of NF- κ B	[3][6][12]
HEK293 cells (hTLR8 transfected)	4.0 μ M	Activation of NF- κ B	[3][6][12]
Human pDCs	1.5 μ M	Upregulation of MHC-II, CD40, CD80, CD86	[13]
Human pDCs	1.5 μ M	Increased expression of Granzyme B	[13]
Human Neutrophils	Not specified	Primes NADPH oxidase activation; stimulates phosphorylation of p47phox	[6][14]
Cell Culture (Human TLR7)	50 ng/mL - 3 μ g/mL	General working range for cellular activation	[1]
Cell Culture (Human TLR8 / Mouse TLR7)	0.3 μ g/mL - 3 μ g/mL	General working range for cellular activation	[1]

In Vivo Activity

Animal studies have highlighted the potential of CL097 as an immunomodulatory agent, particularly as a vaccine adjuvant.

Animal Model	Dosage & Administration	Observed Effect	References
NOD Mice	5 mg/kg, s.c.	Modest specific lysis (~25%) of target peptide by CTLs	[6] [12]
NOD Mice	5 mg/kg s.c. (CL097) + 10 mg/kg i.p. (CD40 agonist)	Synergistic increase in specific lysis of target cells (~two-fold)	[6] [12]
HBV-transgenic Mice	Not specified (conjugated to HBV-Ag)	Reversed immune tolerance and induced antigen-specific Th1 responses	[4]

Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs with CL097

This protocol outlines a standard procedure for stimulating human peripheral blood mononuclear cells (PBMCs) to measure cytokine production.

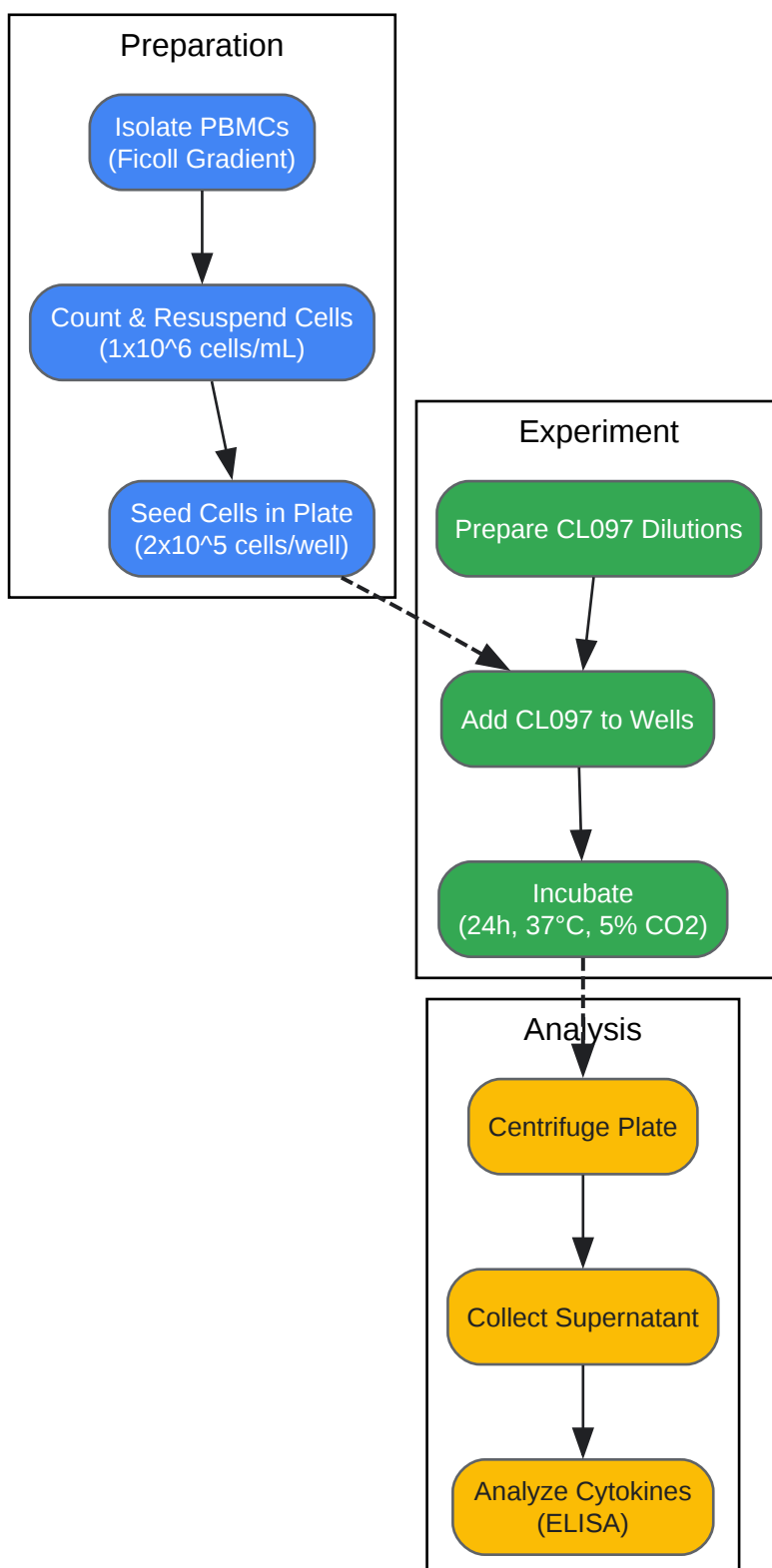
Materials:

- **CL097 Hydrochloride**
- Ficoll-Paque™ PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution

- Human whole blood or buffy coat
- 96-well cell culture plates
- ELISA kit for target cytokine (e.g., TNF- α)

Methodology:

- **PBMC Isolation:** a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate and discard the upper plasma layer. e. Carefully collect the mononuclear cell layer at the plasma-Ficoll interface. f. Wash the collected cells twice with PBS and resuspend in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
- **Cell Plating:** a. Count viable cells using a hemocytometer and trypan blue exclusion. b. Adjust the cell density to 1×10^6 cells/mL in complete RPMI medium. c. Seed 200 μ L of the cell suspension (2×10^5 cells) into each well of a 96-well plate.
- **Stimulation:** a. Prepare a stock solution of CL097 in sterile water or DMSO. Further dilute in complete RPMI medium to desired working concentrations (e.g., 0.1, 1.0, 10 μ g/mL). b. Add 20 μ L of the CL097 dilution or vehicle control (medium) to the appropriate wells. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
- **Sample Collection and Analysis:** a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well for cytokine analysis. c. Store supernatants at -80°C until use. d. Quantify the concentration of the target cytokine (e.g., TNF- α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. invivogen.com [invivogen.com]
- 2. CL097 is a TLR7/8 Agonist, Induces Pro-Inflammatory Cytokines | MedChemExpress [medchemexpress.eu]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CL097 (hydrochloride) () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CL097 hydrochloride|COA [dcchemicals.com]
- 8. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7/8 agonist CL097 primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CL097 hydrochloride as a synthetic imidazoquinoline compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831230#cl097-hydrochloride-as-a-synthetic-imidazoquinoline-compound\]](https://www.benchchem.com/product/b10831230#cl097-hydrochloride-as-a-synthetic-imidazoquinoline-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com